![molecular formula C21H27NSi B2539898 Tert-butyl-[indol-1-yl(phenyl)methyl]-dimethylsilane CAS No. 162087-99-2](/img/structure/B2539898.png)
Tert-butyl-[indol-1-yl(phenyl)methyl]-dimethylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl-[indol-1-yl(phenyl)methyl]-dimethylsilane, commonly known as MDMB-CHMICA, is a synthetic cannabinoid that is structurally similar to delta-9-tetrahydrocannabinol (THC), the main psychoactive component of marijuana. MDMB-CHMICA was first synthesized in 2014 and has gained popularity as a recreational drug due to its potent effects. However, it has also been studied for its potential scientific research applications.
Mécanisme D'action
MDMB-CHMICA acts as a potent agonist of CB1 and CB2 receptors, leading to a range of physiological effects. It has been shown to induce hypothermia, decrease locomotor activity, and produce analgesia in animal models. It also has psychoactive effects, similar to Tert-butyl-[indol-1-yl(phenyl)methyl]-dimethylsilane, including alterations in mood and perception.
Biochemical and Physiological Effects:
MDMB-CHMICA has been shown to have a range of biochemical and physiological effects, including changes in heart rate, blood pressure, and body temperature. It has also been shown to affect the release of neurotransmitters such as dopamine and serotonin, which are involved in mood regulation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using MDMB-CHMICA in lab experiments is its high potency, which allows for the study of cannabinoid receptor function at low concentrations. However, its psychoactive effects may limit its use in certain types of experiments, and its potential for abuse may raise ethical concerns.
Orientations Futures
There are several potential future directions for research on MDMB-CHMICA. One area of interest is its potential therapeutic use, particularly in the treatment of pain and inflammation. It may also be useful in studying the role of the endocannabinoid system in various physiological processes. Additionally, further research is needed to fully understand the potential risks and benefits of this compound, as well as its potential for abuse.
Méthodes De Synthèse
MDMB-CHMICA can be synthesized using a multi-step process that involves the reaction of various chemicals such as indole, phenylacetic acid, and tert-butylamine. The final product is a white crystalline powder that is soluble in organic solvents.
Applications De Recherche Scientifique
MDMB-CHMICA has been studied for its potential use in scientific research, particularly in the field of cannabinoid pharmacology. It has been shown to have high affinity for cannabinoid receptors CB1 and CB2, which are present in the central nervous system and immune system, respectively. This makes it a useful tool for studying the effects of cannabinoids on these systems.
Propriétés
IUPAC Name |
tert-butyl-[indol-1-yl(phenyl)methyl]-dimethylsilane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NSi/c1-21(2,3)23(4,5)20(18-12-7-6-8-13-18)22-16-15-17-11-9-10-14-19(17)22/h6-16,20H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDHLHKOBMJWLQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)C(C1=CC=CC=C1)N2C=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(tert-Butyldimethylsilyl)(phenyl)methyl]-1H-indole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(4-Methylphenyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B2539819.png)
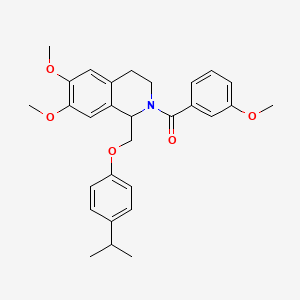
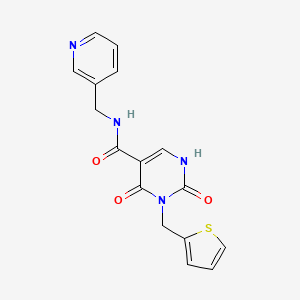
![4-(2-(cyclohex-1-en-1-yl)ethyl)-1-(4-methoxyphenyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2539822.png)
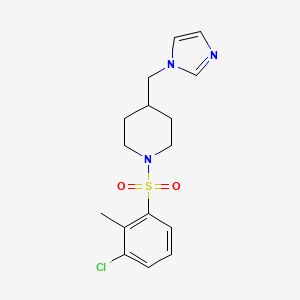
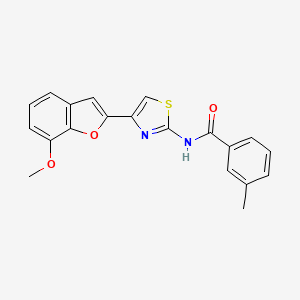
![3-[(4-Methoxyphenyl)sulfanyl]pyrazine-2-carbonitrile](/img/structure/B2539825.png)


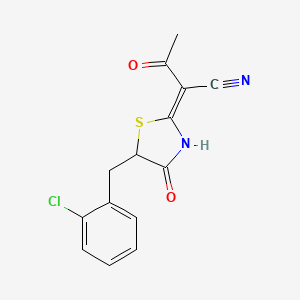
![1-[(2-chlorophenyl)methyl]-N-(2-methyl-5-nitrophenyl)-6-oxopyridine-3-carboxamide](/img/structure/B2539835.png)
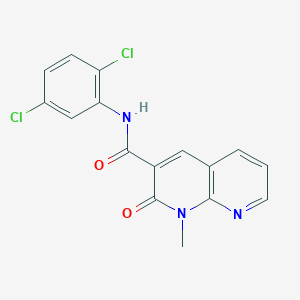
![N-(2,6-dimethylphenyl)-2-((3-isopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2539837.png)
![N-[[2-(2-Methylpropyl)-1,3-thiazol-5-yl]methyl]-4-prop-2-ynylpiperazine-1-carboxamide](/img/structure/B2539838.png)